molecular formula C16H19N5O B12160754 2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12160754
M. Wt: 297.35 g/mol
InChI Key: CARAHKVSLFOVAB-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features an indole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole with acetic anhydride to form an indole-acetate intermediate. This intermediate is then reacted with 3-(2-methylpropyl)-1H-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of an indole and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

2-indol-1-yl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C16H19N5O/c1-11(2)9-14-17-16(20-19-14)18-15(22)10-21-8-7-12-5-3-4-6-13(12)21/h3-8,11H,9-10H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

CARAHKVSLFOVAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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